

Rosuvastatin EP Impurity L chemical structure

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Compound of Interest

Compound Name: 6,7-Dihydro Rosuvastatin Sodium
Salt
Cat. No.: B13862467

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Technical Monograph: Rosuvastatin EP Impurity L (6,7-Dihydro Rosuvastatin)[1][2]

Executive Summary

Rosuvastatin EP Impurity L (Chemical Name: 6,7-Dihydro Rosuvastatin) represents a critical process-related impurity in the synthesis of Rosuvastatin Calcium.[1] Unlike oxidative degradants (e.g., 5-oxo derivative) or photolytic cyclization products, Impurity L arises from the saturation of the C6-C7 olefinic linker.[1] Its presence indicates specific inefficiencies in the stereoselective reduction steps or the use of non-selective hydrogenation conditions during the manufacturing process.[1]

This guide provides a definitive structural, mechanistic, and analytical breakdown of Impurity L, designed to support process chemists and analytical scientists in the identification, quantification, and control of this specific analog.[1]

Chemical Identity & Structural Analysis

Impurity L is the dihydro-analog of Rosuvastatin.[1][2] The defining structural alteration is the reduction of the

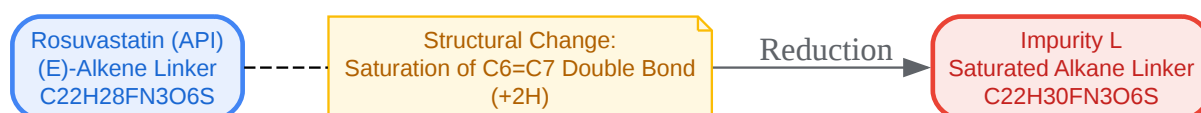
-alkene double bond connecting the pyrimidine core to the dihydroxyheptanoic acid side chain.

[1]

Feature	Rosuvastatin (API)	EP Impurity L
IUPAC Name	(3R,5S,6E)-7-[4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid	(3R,5S)-7-[4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-3,5-dihydroxyheptanoic acid
CAS Number	287714-41-4 (Free Acid)	1024064-70-7 (Calcium Salt) / 1347797-73-2 (Acid)
Molecular Formula	C	C
	H	H
	FN	FN
	O	O
	S	S
Molecular Weight	481.54 g/mol	483.56 g/mol (+2.02 Da)
Hybridization (C6-C7)	(Planar, Conjugated)	(Tetrahedral, Flexible)
Stereochemistry	Trans () alkene	Free rotation (C6-C7 single bond)

Structural Visualization

The following diagram contrasts the conjugated system of the API with the saturated linker of Impurity L.



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Caption: Structural transition from Rosuvastatin to Impurity L via saturation of the C6-C7 alkene.

Mechanistic Origin: The "Over-Reduction" Pathway

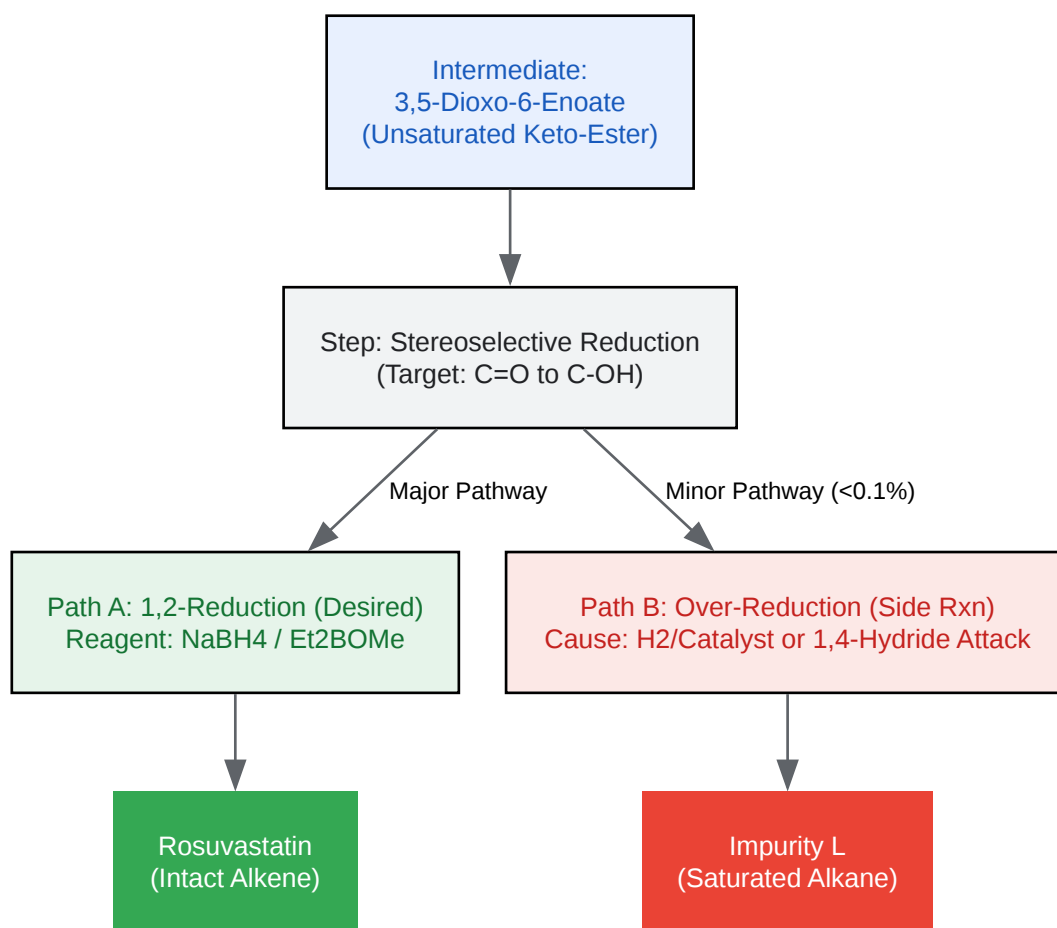
Impurity L is predominantly a Process-Related Impurity, though it can theoretically arise from degradation under specific reducing conditions.^[1] It is not a primary oxidative or photolytic degradant.^[1]

Primary Formation Pathway: Non-Selective Reduction

The synthesis of Rosuvastatin typically involves the condensation of a pyrimidine aldehyde with a keto-phosphonate (Wittig/HWE reaction) to form the C6-C7 double bond, followed by the reduction of the C3 and C5 keto groups to hydroxyls.^[1]

- **Catalytic Hydrogenation Risks:** If the reduction of the C3/C5 ketones is performed using Catalytic Hydrogenation (e.g., Ru-BINAP/H₂) rather than hydride reagents (e.g., NaBH₄), there is a high risk of competing alkene reduction.^[1]
- **Hydride 1,4-Reduction:** Even with borohydride reagents (NaBH₄), the presence of specific Lewis acids or transition metal contaminants can facilitate conjugate addition (1,4-reduction) across the C3-C5 α,β -unsaturated system before the carbonyl reduction occurs.^[1]

Formation Pathway Diagram



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Caption: Bifurcation of the reduction step leading to either the API or the over-reduced Impurity L.

Analytical Profiling & Detection Strategy

Distinguishing Impurity L from the API requires specific attention to the loss of conjugation and the mass shift.[1]

A. UV-Visible Spectroscopy (The "Blue Shift")

- Rosuvastatin: The C6-C7 double bond conjugates the pyrimidine ring with the carbonyl system (to a lesser extent) and extends the chromophore.[1]

[1]

- Impurity L: Saturation breaks this conjugation. This results in a hypsochromic shift (Blue Shift) and a likely decrease in extinction coefficient at the API's

.[\[1\]](#)

- Implication: Impurity L may have a lower Relative Response Factor (RRF) at 243 nm, potentially leading to underestimation if not corrected.[\[1\]](#)

B. Mass Spectrometry (MS)

- Differentiation: The most definitive identifier.

- Rosuvastatin:

(ESI Negative).[\[1\]](#)

- Impurity L:

(+2 Da mass shift).[\[1\]](#)

- Fragmentation: Both will show the characteristic pyrimidine core fragment, but the side-chain fragments will differ by 2 Da.[\[1\]](#)

C. HPLC/UPLC Behavior

- Retention Time: Impurity L typically elutes close to Rosuvastatin.[\[1\]](#)

- Mechanism: The loss of the rigid double bond increases the flexibility of the molecule (increasing entropy) and slightly alters lipophilicity.[\[1\]](#)

- Resolution: Requires a high-efficiency C18 column (e.g., sub-2

m particle size) and a gradient utilizing Trifluoroacetic Acid (TFA) or Formic Acid modifiers to prevent peak tailing of the free acid.[\[1\]](#)

Control & Mitigation Strategies

To maintain Impurity L below the ICH Q3A qualification threshold (typically <0.15% or <1.0 mg/day), the following process controls are recommended:

- Reagent Selection: Avoid catalytic hydrogenation (H

/Pd, H

/Ru) for the reduction of the 3,5-dioxo intermediate.[1] Use stereoselective borohydride reductions (e.g., NaBH

with diethylmethoxyborane chelation).[1]

- Temperature Control: Maintain low temperatures (<-70°C) during hydride addition to favor kinetic 1,2-reduction over thermodynamic 1,4-reduction.
- Raw Material Screening: Ensure the starting aldehyde does not contain saturated analogs. [1]

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